molecular formula C18H17N5O4 B2736308 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170646-01-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2736308
CAS No.: 1170646-01-1
M. Wt: 367.365
InChI Key: MEXCSPGDDSCMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide” is a heterocyclic molecule comprising three distinct moieties:

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, often utilized in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity.
  • Dihydropyrimidinone: A six-membered ring with two nitrogen atoms and a ketone group, commonly associated with kinase inhibition or enzyme modulation.

Similar compounds (e.g., benzoxazinones and pyrimidinones) are frequently explored as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-10-7-16(24)22-18(20-10)23-11(2)13(9-19-23)17(25)21-12-3-4-14-15(8-12)27-6-5-26-14/h3-4,7-9H,5-6H2,1-2H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCSPGDDSCMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C18H19N3O3C_{18}H_{19}N_3O_3 with a molecular weight of 341.36 g/mol. Its structure features a pyrazole ring and a dioxin moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of PARP1

Antitumor Studies

A study published in PubMed investigated the compound's cytotoxic effects on various cancer cell lines. The results indicated that the compound had an IC50 value of approximately 5.8 μM against specific cancer types, demonstrating significant antitumor properties compared to control groups .

Anti-inflammatory Studies

Research highlighted in ACS Publications revealed that the compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a promising role in managing diseases characterized by inflammation .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Solubility : The compound exhibits moderate solubility in organic solvents, which is crucial for bioavailability.
  • Stability : Stability studies indicate that the compound remains active under physiological conditions for extended periods.

Comparison with Similar Compounds

Research Implications

The compound’s structural uniqueness lies in its hybrid heterocyclic system, which balances rigidity (dihydrobenzo[d]ioxin) and flexibility (pyrazole). Comparative studies with coumarin- or piperazine-containing analogs suggest that further optimization could focus on:

  • Introducing electron-withdrawing groups to enhance target binding.
  • Modulating solubility via polar substituents (e.g., -OH or -SO₃H).

Future work should prioritize in vitro assays and graph-based similarity analyses (per ) to identify structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.